3-(Phenoxymethyl)piperidine hydrochloride
Overview
Description
3-(Phenoxymethyl)piperidine hydrochloride is a chemical compound with the CAS Number: 28569-09-7 . It has a molecular weight of 227.73 and its IUPAC name is 3-(phenoxymethyl)piperidine hydrochloride . The compound is primarily used for research purposes .
Molecular Structure Analysis
The InChI code for 3-(Phenoxymethyl)piperidine hydrochloride is 1S/C12H17NO.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-(Phenoxymethyl)piperidine hydrochloride has a molecular weight of 227.73 . Its molecular formula is C12H18ClNO .Scientific Research Applications
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Alzheimer’s Disease Therapy
- Piperidine derivatives are used in drugs for Alzheimer’s disease therapy .
- These drugs work by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine, a neurotransmitter that is deficient in Alzheimer’s patients .
- By inhibiting this enzyme, these drugs increase the concentration of acetylcholine in the brain, which can help to alleviate some of the symptoms of Alzheimer’s disease .
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Antibiotics
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Analgesics
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Antipsychotics
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Antihypertensive Medications
- Piperidine derivatives are used in antihypertensive medications .
- These drugs work by relaxing blood vessels, reducing the amount of water reabsorbed by the kidneys, or decreasing the rate and force of the heartbeat .
- This helps to lower blood pressure and reduce the risk of stroke and heart disease .
-
Antiulcer Medications
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Antimicrobial Medications
- Piperidine derivatives are also used in antimicrobial medications .
- These drugs work by killing or inhibiting the growth of microorganisms such as bacteria, fungi, and parasites .
- They are used to treat a wide range of infections, including respiratory tract infections, skin infections, and sexually transmitted infections .
-
Antioxidants
Safety And Hazards
Future Directions
Piperidines, including potentially 3-(Phenoxymethyl)piperidine hydrochloride, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
3-(phenoxymethyl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11;/h1-3,6-7,11,13H,4-5,8-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNAJGWNSVFMAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599655 | |
Record name | 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenoxymethyl)piperidine hydrochloride | |
CAS RN |
28569-09-7 | |
Record name | 3-(Phenoxymethyl)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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